molecular formula C12H16O2 B2722080 Rel-(1R,2R)-2-(p-tolyloxy)cyclopentan-1-ol CAS No. 1520879-26-8; 1932535-42-6

Rel-(1R,2R)-2-(p-tolyloxy)cyclopentan-1-ol

Cat. No.: B2722080
CAS No.: 1520879-26-8; 1932535-42-6
M. Wt: 192.258
InChI Key: SAXJCPXPQBVTTD-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(1R,2R)-2-(p-tolyloxy)cyclopentan-1-ol is an organic compound that belongs to the class of cyclopentanol derivatives. This compound features a cyclopentane ring substituted with a hydroxyl group and a p-tolyloxy group. The stereochemistry of the compound is specified by the (1R,2R) configuration, indicating the spatial arrangement of the substituents around the cyclopentane ring.

Properties

CAS No.

1520879-26-8; 1932535-42-6

Molecular Formula

C12H16O2

Molecular Weight

192.258

IUPAC Name

(1R,2R)-2-(4-methylphenoxy)cyclopentan-1-ol

InChI

InChI=1S/C12H16O2/c1-9-5-7-10(8-6-9)14-12-4-2-3-11(12)13/h5-8,11-13H,2-4H2,1H3/t11-,12-/m1/s1

InChI Key

SAXJCPXPQBVTTD-VXGBXAGGSA-N

SMILES

CC1=CC=C(C=C1)OC2CCCC2O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-(p-tolyloxy)cyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and p-cresol.

    Formation of Intermediate: Cyclopentanone undergoes a nucleophilic addition reaction with p-cresol in the presence of a base such as sodium hydroxide to form an intermediate.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques like distillation or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-2-(p-tolyloxy)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The p-tolyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Various nucleophiles like halides or amines for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of different cyclopentanol derivatives.

    Substitution: Formation of substituted cyclopentanol derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Stereochemistry: Serves as a model compound for studying stereochemical effects in organic reactions.

Biology and Medicine

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structure.

    Biological Studies: Used in research to understand the interaction of similar compounds with biological systems.

Industry

    Fragrance Industry: Possible use as a fragrance ingredient due to its aromatic properties.

    Material Science:

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-(p-tolyloxy)cyclopentan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group and the p-tolyloxy group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the context of its application, such as in pharmaceuticals or biological studies.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(p-methoxyphenoxy)cyclopentan-1-ol: Similar structure with a methoxy group instead of a tolyloxy group.

    (1R,2R)-2-(p-ethoxyphenoxy)cyclopentan-1-ol: Similar structure with an ethoxy group instead of a tolyloxy group.

Uniqueness

Rel-(1R,2R)-2-(p-tolyloxy)cyclopentan-1-ol is unique due to the presence of the p-tolyloxy group, which imparts distinct chemical and physical properties

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